2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, a cyclobutyl ring, and a fluorine atom attached to a propan-1-amine backbone. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may result in the formation of new amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the function of specific proteins or enzymes.
Medicine: The compound could be explored for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride would depend on its specific target and application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aminomethyl and cyclobutyl groups may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzimidazole dihydrochloride: This compound shares the aminomethyl group but has a benzimidazole ring instead of a cyclobutyl ring.
5-(Aminomethyl)-2-furancarboxylic acid: This compound contains an aminomethyl group and a furan ring, differing in the ring structure and functional groups.
Uniqueness
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride is unique due to the combination of its cyclobutyl ring, fluorine atom, and aminomethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(cyclobutylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c9-8(5-10,6-11)4-7-2-1-3-7;;/h7H,1-6,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYRDDRTRNRCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CN)(CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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